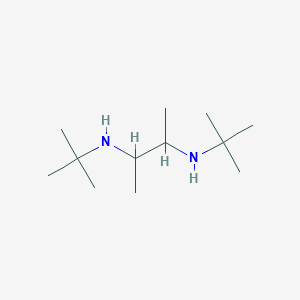

N2,N3-Di-tert-butylbutane-2,3-diamine

Übersicht

Beschreibung

N2,N3-Di-tert-butylbutane-2,3-diamine is an organic compound with the molecular formula C12H28N2 . It belongs to the chemical family of organic amines .

Molecular Structure Analysis

The molecule contains a total of 41 bonds, including 13 non-hydrogen bonds, 5 rotatable bonds, and 2 secondary aliphatic amines . It consists of 42 atoms: 28 Hydrogen atoms, 12 Carbon atoms, and 2 Nitrogen atoms .Physical And Chemical Properties Analysis

The molecular weight of N2,N3-Di-tert-butylbutane-2,3-diamine is 200.36400 . The exact mass is 200.22500 . The compound has a PSA (Polar Surface Area) of 24.06000 and a LogP of 3.32140 .Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Thin Film Technologies

N2,N3-Di-tert-butylbutane-2,3-diamine has been utilized in the synthesis of N-Heterocyclic Stannylene (Sn(II)) and Germylene (Ge(II)) precursors for Atomic Layer Deposition (ALD) of thin films, particularly useful for films containing germanium or tin. These compounds, including racemic Ge(II) or Sn(II) cyclic amides made from N2,N3-di-tert-butylbutane-2,3-diamine, have shown effectiveness in depositing monosulfides like GeS or SnS, and polycrystalline SnO2, showcasing their potential in electronics and nanotechnology (Kim et al., 2014).

Catalytic Applications

This chemical has been involved in catalytic processes, notably in the Pd(0)- and Cu(I)-catalyzed diaminations of olefins. These reactions utilize di-tert-butyldiaziridinone and related analogues, enabling the formation of various important compounds like imidazolidinones and cyclic guanidines. The research highlights the compound's role in promoting regioselectivity and high yields in these catalytic processes, which are valuable in synthetic organic chemistry (Zhu et al., 2014).

Chiral Auxiliary in Asymmetric Synthesis

N2,N3-Di-tert-butylbutane-2,3-diamine has been effectively employed as a chiral auxiliary in asymmetric synthesis. It has been used in the Cu(II)-catalyzed asymmetric Henry reaction, yielding high enantioselectivity and excellent yields. This underscores its significance in the field of chiral chemistry, particularly in the synthesis of enantiomerically enriched compounds (Cho et al., 2019).

Biomimetic Models and DNA Interactions

Studies involving dinuclear copper(II) complexes with derivative triazine ligands, including N2,N3-di-tert-butylbutane-2,3-diamine, have demonstrated their utility as biomimetic models for catechol oxidases and nucleases. These complexes exhibit significant DNA cleavage activity and interact with DNA through minor grooves, highlighting their potential in biochemical and pharmacological research (Silva et al., 2020).

Safety And Hazards

N2,N3-Di-tert-butylbutane-2,3-diamine can cause moderate irritation to the skin, eyes, and respiratory tract . In case of exposure, it’s recommended to flush the eyes with water, wash the affected skin area, and seek medical attention . If inhaled, the victim should be moved to fresh air and monitored for respiratory problems .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-N,3-N-ditert-butylbutane-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N2/c1-9(13-11(3,4)5)10(2)14-12(6,7)8/h9-10,13-14H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPBYALUNVNGRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)NC(C)(C)C)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578153 | |

| Record name | N~2~,N~3~-Di-tert-butylbutane-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2,N3-Di-tert-butylbutane-2,3-diamine | |

CAS RN |

1167987-07-6 | |

| Record name | N~2~,N~3~-Di-tert-butylbutane-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

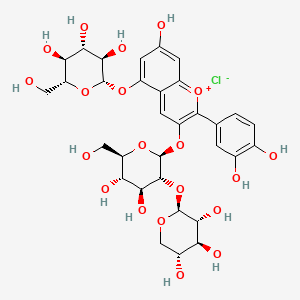

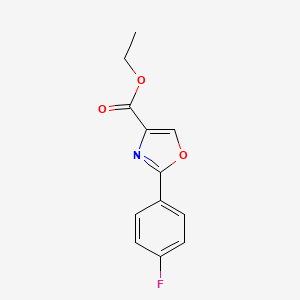

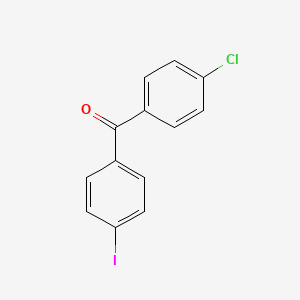

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1601838.png)